10-Bromobenzo[h]quinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Bromobenzo[h]quinoline can be synthesized through various methods. One common approach involves the bromination of benzo[h]quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where 10-chlorobenzo[h]quinoline is reacted with aryl boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 10-Bromobenzo[h]quinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Solvents: Tetrahydrofuran (THF), dioxane
Bases: Cesium fluoride (CsF), potassium carbonate (K2CO3)
Temperature: Typically around 100°C for cross-coupling reactions
Major Products:
Aryl-Substituted Benzo[h]quinolines: Formed through cross-coupling reactions with aryl boronic acids.
Silyl-Substituted Benzo[h]quinolines: Formed through reactions with silyl reagents
Scientific Research Applications
10-Bromobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications
Medicine: Derivatives of this compound have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 10-Bromobenzo[h]quinoline and its derivatives often involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects. For example, some derivatives may inhibit DNA topoisomerases, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
- 10-Chlorobenzo[h]quinoline
- 10-Iodobenzo[h]quinoline
- 10-Fluorobenzo[h]quinoline
Comparison: 10-Bromobenzo[h]quinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity in substitution and cross-coupling reactions. Compared to 10-chloro and 10-fluoro derivatives, this compound often exhibits higher reactivity in palladium-catalyzed cross-coupling reactions due to the relatively weaker carbon-bromine bond .
Properties
IUPAC Name |
10-bromobenzo[h]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-11-5-1-3-9-6-7-10-4-2-8-15-13(10)12(9)11/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMMZIRMGSWQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(C=CC=N3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566282 | |
Record name | 10-Bromobenzo[h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152583-10-3 | |
Record name | 10-Bromobenzo[h]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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